Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones . The iminophosphorane also reacts directly with excess carbon disulfide, followed by n-propylamine . Further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .Molecular Structure Analysis
The structures of the products are confirmed by 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .Chemical Reactions Analysis
An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro [3,2- b ]pyridines in high yields .Scientific Research Applications
Antileukemia Agents
Benzofuro[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential as antileukemia agents . The compounds showed excellent antileukemia activity and selectivity, making them promising candidates for developing antileukemia drugs .
Anticancer Agents
Compounds bearing a furo[3,2-c]pyridine core have been reported as anticancer agents . The tricyclic furo[3,2-c]quinoline skeleton possessing a fused aryl ring on the pyridine part has also shown unique pharmaceutical and biological activities .
Antibacterial Agents
Furo[3,2-c]pyridine derivatives have been found to act as antibacterial agents . This suggests that “Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate” could potentially be used in the development of new antibacterial drugs .
Neuroprotective Agents
Compounds with a tricyclic furo[3,2-c]quinoline skeleton have been found to act as neuroprotective agents . This suggests potential applications in the treatment of neurodegenerative diseases .
Antiproliferative Molecules
Some compounds with a tricyclic furo[3,2-c]quinoline skeleton have been reported to be potent antiproliferative molecules against renal UO-31, melanoma UACC-257, and UACC-62 cell lines .
Protein Transport Control
Furo[3,2-c]pyridine derivatives have been used for reversible control of protein transport . This suggests potential applications in regulating protein transport in cells .
properties
IUPAC Name |
methyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-20(25)12-6-2-4-8-14(12)23-16(24)10-28-19-18-17(21-11-22-19)13-7-3-5-9-15(13)27-18/h2-9,11H,10H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDWUXKADNCSJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate |
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